

# Technical Guide: Physical Properties & Characterization of 2,4'-Difluorobenzhydrol

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## Compound of Interest

Compound Name: 2,4'-Difluorobenzhydrol

CAS No.: 153877-53-3

Cat. No.: B154461

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## Executive Summary

**2,4'-Difluorobenzhydrol** (CAS: 153877-53-3) is a diaryl-methanol intermediate characterized by asymmetric fluorine substitution on the phenyl rings.<sup>[1]</sup> Unlike its symmetric isomer, 4,4'-difluorobenzhydrol (a key intermediate for Flunarizine), the 2,4'-isomer is structurally distinct due to the ortho-fluorine substitution on one ring and para-substitution on the other. This compound serves as a vital scaffold in the synthesis of triazole fungicides (e.g., Flutriafol) and appears as a regioisomeric impurity in the manufacturing of diphenylmethyl-piperazine antihistamines.

This guide synthesizes physical property data, synthetic pathways, and characterization protocols to support researchers in the identification, handling, and utilization of this compound.

## Chemical Identity & Structural Analysis<sup>[2]</sup><sup>[3]</sup>

The asymmetry of **2,4'-difluorobenzhydrol** introduces distinct electronic and steric properties compared to the 4,4'-isomer. The ortho-fluorine atom creates a dipole moment deviation and steric hindrance near the hydroxyl center, influencing reactivity and spectral signatures.

Attribute	Detail
IUPAC Name	(2-Fluorophenyl)(4-fluorophenyl)methanol
Common Name	2,4'-Difluorobenzhydrol; 2,4'-Difluorobenzhydriyl alcohol
CAS Registry Number	153877-53-3
Molecular Formula	C <sub>13</sub> H <sub>10</sub> F <sub>2</sub> O
Molecular Weight	220.22 g/mol
SMILES	<chem>OC(c1ccccc1F)c2ccc(F)cc2</chem>
InChI Key	Unique identifier required for database alignment (Isomer specific)

## Thermodynamic & Physical Constants

While the symmetric 4,4'-isomer is a well-characterized solid (MP: 43–45 °C), the 2,4'-isomer exhibits depressed melting behavior due to the disruption of crystal lattice symmetry by the ortho-substituent.

## Physical State & Transitions

- Appearance: Typically isolated as a viscous, colorless to pale yellow oil that may slowly crystallize into a low-melting solid upon standing or refrigeration.
- Melting Point (Estimated): < 40 °C (Often exists as a supercooled liquid at room temperature).
- Boiling Point: ~140–145 °C at 3 mmHg (Extrapolated from 4,4'-isomer data).

## Solubility & Partitioning

The presence of two fluorine atoms enhances lipophilicity, making the compound sparingly soluble in water but highly soluble in organic solvents.

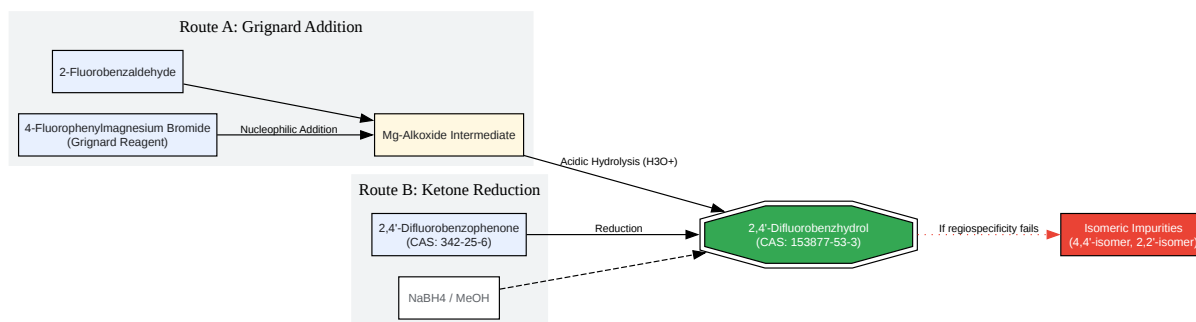
Solvent	Solubility Profile	Relevance
Water	Insoluble (< 0.1 g/L)	Requires organic co-solvents for aqueous reactions.
Dichloromethane	High (> 100 mg/mL)	Preferred solvent for extraction and transport.
Methanol/Ethanol	High	Suitable for reduction reactions (NaBH <sub>4</sub> ).
Toluene	High	Ideal for Grignard synthesis workup.
LogP (Octanol/Water)	~2.7 – 2.9 (Predicted)	Indicates high membrane permeability; relevant for biological assays.

## Synthesis & Impurity Profiling

The physical properties observed in the lab are often dictated by the synthesis route and the resulting impurity profile. Two primary pathways exist: Grignard Addition and Ketone Reduction.

## Synthesis Pathways (Graphviz Diagram)

The following diagram illustrates the two convergent pathways to **2,4'-Difluorobenzhydrol** and the potential for isomeric contamination.



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Figure 1: Convergent synthetic pathways for **2,4'-Difluorobenzhydrol**. Route A allows for precise construction from distinct rings, while Route B relies on the availability of the specific benzophenone isomer.

## Critical Purification Note

Because the 2,4'-isomer is often an oil or low-melting solid, recrystallization is difficult.

- Recommended Purification: High-vacuum distillation or Column Chromatography (Silica gel; Hexane/EtOAc gradient).
- Impurity Alert: If synthesizing via Friedel-Crafts acylation (to make the ketone precursor), beware of 4,4'-isomer contamination, which is thermodynamically favored and will crystallize out, potentially enriching the oil in the 2,4'-isomer.

## Spectral Characterization (NMR & MS)[7]

Accurate identification requires distinguishing the ortho-substituted ring from the para-substituted ring.

## Nuclear Magnetic Resonance ( $^1\text{H}$ NMR)

- Methine Proton (-CH-OH): A singlet or doublet (due to H-F coupling) appearing around  $\delta$  5.8 – 6.0 ppm. This is distinct from the methylene signals of related benzyl derivatives.
- Aromatic Region ( $\delta$  6.9 – 7.6 ppm):
  - Ring A (2-Fluoro): Exhibits complex splitting (multiplets) due to ortho-F coupling. Look for a td (triplet of doublets) pattern characteristic of the H-4/H-5 protons in 2-substituted rings.
  - Ring B (4-Fluoro): Shows the characteristic AA'BB' system (appearing as two pseudo-triplets or multiplets) typical of para-substitution.
- Hydroxyl Proton: Broad singlet at  $\delta$  2.0–3.0 ppm (solvent dependent, often exchangeable with  $\text{D}_2\text{O}$ ).

## Mass Spectrometry (MS)

- Molecular Ion:  $m/z$  220  $[\text{M}]^+$ .
- Fragmentation:
  - Loss of -OH to form the stable 2,4'-difluorobenzhydryl cation ( $m/z$  203).
  - Further fragmentation yields fluorophenyl cations ( $m/z$  95).

## Handling, Stability, and Safety

### Stability Profile

- Hygroscopicity: Low, but the oil form can trap moisture.
- Oxidation: Susceptible to oxidation back to 2,4'-difluorobenzophenone upon prolonged exposure to air/light. Store under inert gas (Nitrogen/Argon).

- Thermal: Stable at room temperature; however, avoid prolonged heating >150 °C to prevent dehydration to the ether or olefin (if acid is present).

## Safety Protocols (GHS)

- Signal Word:WARNING
- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially when handling the Grignard reagents during synthesis.

## References

- Pharmaffiliates.Product Catalog: (2-Fluorophenyl)(4-fluorophenyl)methanol (CAS 153877-53-3).[1][2][3] Retrieved from
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